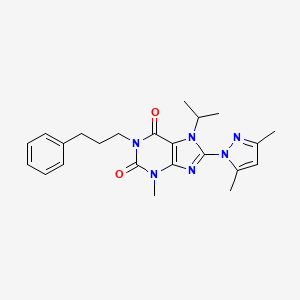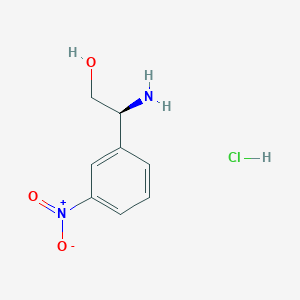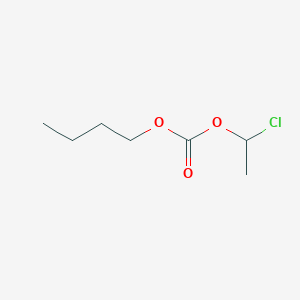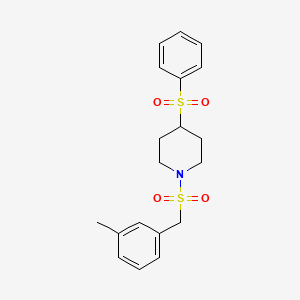
N-(2-(furan-2-yl)-2-hydroxypropyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(furan-2-yl)-2-hydroxypropyl)cyclopropanecarboxamide” is a complex organic compound that contains a furan ring, a cyclopropane ring, and an amide group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Cyclopropane is a type of hydrocarbon molecule that is characterized by a three-membered ring of carbon atoms . Amides are a type of functional group containing a carbonyl group linked to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan ring, the cyclopropane ring, and the amide group . The exact structure would depend on the specific arrangement of these groups within the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of the furan ring, the cyclopropane ring, and the amide group within the molecule. These could include properties such as melting point, boiling point, solubility, and reactivity .科学的研究の応用
DNA Binding and Antimicrobial Activity
- Studies have identified compounds with structural similarities to N-(2-(furan-2-yl)-2-hydroxypropyl)cyclopropanecarboxamide demonstrating significant DNA-binding properties. For instance, furan derivatives of berenil have shown enhanced DNA-binding abilities and activity against infections, suggesting potential applications in developing antimicrobial and antiparasitic agents (Trent et al., 1996). Furthermore, a study on a thiazole-based heterocyclic amide indicated good antimicrobial activity against various microorganisms, emphasizing the compound's potential in pharmacological and medical applications (Cakmak et al., 2022).
Material Science and Polymer Chemistry
- In material science, the enzymatic polymerization of biobased polyesters using derivatives like 2,5-bis(hydroxymethyl)furan as building blocks has been explored, revealing the potential of furan derivatives in creating sustainable materials with promising physical properties (Jiang et al., 2014).
Pharmaceutical Research
- The pharmaceutical applications of furan derivatives have been highlighted through various synthetic strategies. For example, the synthesis of trifluoromethyl-substituted 2H-furan-amines has been achieved, showcasing the utility of these compounds in developing new medicinal agents with potential antidepressant properties (Liang et al., 2020).
Neuroinflammation Imaging
- In neuroscientific research, compounds structurally related to N-(2-(furan-2-yl)-2-hydroxypropyl)cyclopropanecarboxamide have been used in PET imaging to target CSF1R, a microglia-specific marker. This application suggests the compound's potential role in noninvasively imaging reactive microglia and understanding neuroinflammation in various neuropsychiatric disorders (Horti et al., 2019).
Catalysis and Chemical Transformations
- Research has also focused on catalytic applications, such as the selective oxidation of biomass-derived furanic compounds to produce valuable chemicals for the polymer industry. This underscores the role of furan derivatives in sustainable chemistry and their potential in creating high-value products from renewable resources (Nakagawa et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(14,9-3-2-6-15-9)7-12-10(13)8-4-5-8/h2-3,6,8,14H,4-5,7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTWZCFGAOUGKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CC1)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2964337.png)
![6-(3-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/no-structure.png)
![4-[3-(4-Bromophenyl)-3-oxo-1-propenyl]benzenecarbaldehyde](/img/structure/B2964342.png)





![(Z)-4-benzyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2964352.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2964357.png)

